molecular formula C21H16F2N2O4S B14224246 N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827576-97-6

N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14224246
CAS No.: 827576-97-6
M. Wt: 430.4 g/mol
InChI Key: YXPIMUNGKKJYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a difluorobenzoyl group and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Difluorobenzoyl Intermediate: The starting material, 2,4-difluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Coupling with Phenylsulfonamide: The acid chloride is then reacted with phenylsulfonamide in the presence of a base such as triethylamine to form the intermediate 2-(2,4-difluorobenzoyl)phenylsulfonamide.

    Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

    Oxidation and Reduction: The phenyl rings and the acetamide moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides.

    Oxidation: Products include oxidized phenyl rings or acetamide derivatives.

    Reduction: Products include reduced phenyl rings or amine derivatives.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The difluorobenzoyl group and the sulfonamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(3,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
  • N-[2-(4-{[(2,4-Difluorophenyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2,5-difluorobenzamide

Uniqueness

N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific substitution pattern on the benzoyl and sulfonamide groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

827576-97-6

Molecular Formula

C21H16F2N2O4S

Molecular Weight

430.4 g/mol

IUPAC Name

N-[4-[[2-(2,4-difluorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H16F2N2O4S/c1-13(26)24-15-7-9-16(10-8-15)30(28,29)25-20-5-3-2-4-18(20)21(27)17-11-6-14(22)12-19(17)23/h2-12,25H,1H3,(H,24,26)

InChI Key

YXPIMUNGKKJYBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.